4-bromo-2-{(E)-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol
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Overview
Description
4-bromo-2-{(E)-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol is a chemical compound with the molecular formula C16H13BrN2O2S and a molecular weight of 377.262 g/mol . This compound is known for its unique structure, which includes a bromine atom, an ethoxy group, and a benzothiazole moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 4-bromo-2-hydroxybenzaldehyde under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Additionally, industrial production may involve more stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives with hydroxyl or amine groups.
Substitution: Formation of substituted phenols or benzothiazoles.
Scientific Research Applications
4-bromo-2-{(E)-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its antioxidant activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-{(E)-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}-6-nitrophenol
- 4-bromo-2-{(4-ethoxy-phenylamino)-methyl}-6-methoxy-phenol
- 2-{(6-ethoxy-benzothiazol-2-ylimino)-methyl}-phenol
Uniqueness
4-bromo-2-{(E)-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom and the benzothiazole moiety makes it particularly interesting for research in medicinal chemistry and material science.
Properties
Molecular Formula |
C16H13BrN2O2S |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
4-bromo-2-[(E)-(6-ethoxy-1,3-benzothiazol-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C16H13BrN2O2S/c1-2-21-12-4-5-13-15(8-12)22-16(19-13)18-9-10-7-11(17)3-6-14(10)20/h3-9,20H,2H2,1H3/b18-9+ |
InChI Key |
DUYMJZRUJQAQJL-GIJQJNRQSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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